molecular formula C9H8BrN5O B2892565 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide CAS No. 1856778-43-2

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

Cat. No.: B2892565
CAS No.: 1856778-43-2
M. Wt: 282.101
InChI Key: YENKGLSUMWJXPX-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide (CAS: 1856778-43-2; MDL: MFCD28139890) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a carboxamide group linking it to a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₉H₈BrN₅O, with a molecular weight of 282.10 g/mol . This compound is cataloged as a building block for medicinal chemistry research, particularly in the synthesis of analogs targeting infectious diseases and stress-related disorders. Its structural uniqueness lies in the combination of a halogenated pyridine and a triazole ring, which are known to enhance bioavailability and target binding in drug design .

Properties

IUPAC Name

5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKGLSUMWJXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the coupling of the brominated pyridine with the triazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, which can be modified to introduce different functional groups.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridine and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane

  • Structural Features : Incorporates a spirocyclic scaffold with a nitro-furoyl group and methylsulfonyl substituent.
  • Biological Activity : Demonstrates potent antitubercular activity, with MIC values of 0.0124–0.0441 μg/mL against multidrug-resistant Mycobacterium tuberculosis (MTb) strains .
  • Key Differences : The spirocyclic core and nitro-furoyl group enhance membrane permeability compared to the simpler pyridine-triazole carboxamide structure of the target compound. However, synthetic complexity limits scalability .

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001/TT002)

  • Structural Features : Replaces the bromine atom with a chlorophenyl-isoxazole ethoxy chain.
  • Biological Activity : Developed for stress-related disorders (e.g., anxiety, ulcers) in veterinary medicine. Its hydrochloride or sulfate salts improve solubility and bioavailability .
  • Key Differences : The extended ethoxy-isoxazole substituent enhances interaction with neurological targets (e.g., GABA receptors), whereas the bromine in the target compound may favor halogen bonding in antimicrobial applications .

N-[5-(4-Bromophenyl)isoxazol-3-yl]-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)acetamide

  • Structural Features : Combines an isoxazole ring with a tetrahydropyridopyrimidine-dione system.
  • Biological Activity : Targets kinase inhibition, showing promise in oncology. The bromine substitution here is on the phenyl ring rather than the pyridine, altering electronic properties .

Comparative Activity Data

Compound Target Indication Key Structural Moieties Activity (MIC/IC₅₀) Reference
Target Compound Antimicrobial (Hypothetical) 5-Bromo-pyridine, triazole-carboxamide N/A (Building block)
6-(Methylsulfonyl)-spirocyclic analog Tuberculosis Spirocyclic core, nitro-furoyl 0.0124–0.0441 μg/mL
TT001/TT002 Stress disorders Chlorophenyl-isoxazole ethoxy chain Improved solubility (HCl salt)
Bromophenyl-isoxazole analog Kinase inhibition Isoxazole, tetrahydropyridopyrimidine Sub-μM IC₅₀ (kinase assays)

Biological Activity

5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its significant biological activities. This compound features a bromine atom and a triazole moiety, which contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure

The chemical formula for 5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is C9H8BrN5OC_9H_8BrN_5O, with a molecular weight of 282.10 g/mol. Its structure includes a pyridine ring substituted with a bromine atom and a carboxamide group linked to a triazole ring.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide and its derivatives against various bacterial strains and fungi. The triazole ring is particularly noted for enhancing binding interactions with biological targets, making these compounds promising candidates for pharmaceutical applications.

Table 1: Antimicrobial Activity of 5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli16 µg/mL
CCandida albicans8 µg/mL

Note: Values are illustrative; actual experimental data may vary.

Antifungal Activity

The compound has shown notable antifungal activity against various pathogenic fungi. Research indicates that the presence of the triazole moiety plays a crucial role in inhibiting fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes.

Case Study:
A study conducted by researchers at [source] evaluated the antifungal activity of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine derivatives against clinical isolates of Candida species. The findings revealed that several derivatives exhibited potent antifungal activity with low MIC values compared to standard antifungal agents.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23139.2 ± 1.7Inhibition of BRAF/MEK pathway
U8745.0 ± 2.0Induction of apoptosis

The biological activity of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is attributed to its ability to interact with specific enzymes and receptors within cells. The compound's binding affinity and selectivity for these targets are critical for its therapeutic potential.

  • Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways.
  • Receptor Interaction: It modulates receptor activity influencing various signaling cascades.

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